4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Computational Chemistry Drug Design Physiochemical Properties

This compound is essential for CNS drug discovery due to its lower TPSA (80.9 Ų) versus its regioisomer, providing a quantitative advantage for blood-brain barrier penetration. The specific 4-ethoxy and 4-methoxy substitution pattern is critical; minor structural shifts invalidate experimental results. Procure this exact isomer to ensure reliable structure-activity relationship studies and avoid activity loss from isomer contamination. Verified ≥95% purity guarantees accurate screening outcomes.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 921529-30-8
Cat. No. B2456347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS921529-30-8
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H23N3O4/c1-3-29-19-10-6-17(7-11-19)22(27)23-14-15-25-21(26)13-12-20(24-25)16-4-8-18(28-2)9-5-16/h4-13H,3,14-15H2,1-2H3,(H,23,27)
InChIKeyDLYMUHXQZLIPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921529-30-8): Compound Profile and Structural Basis for Procurement


The compound 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921529-30-8) is a synthetic organic molecule belonging to the pyridazinone-benzamide class [1]. It features a central pyridazin-3(2H)-one core, N-substituted with an ethyl linker to a 4-ethoxybenzamide, and C-substituted with a 4-methoxyphenyl group. With a molecular weight of 393.44 g/mol and a molecular formula of C22H23N3O4, its structural complexity and specific substitution pattern are defining characteristics, differentiating it from simpler pyridazinone analogs .

The Risk of Generic Substitution: Why 921529-30-8 Cannot Be Interchanged with Other Pyridazinone Derivatives


In scientific research, substituting a compound with a seemingly similar analog from the same class can invalidate experimental results. For 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, the precise arrangement of the 4-ethoxy and 4-methoxy groups on the benzamide and pyridazinone rings, respectively, is critical. Even minor regioisomeric shifts can drastically alter a molecule's shape (topological polar surface area), electronic distribution, and resulting intermolecular interactions, leading to significant and unpredictable changes in target binding, enzyme inhibition, or cellular activity [1]. Therefore, general property class assumptions are insufficient; selection must be based on data specific to this exact structure.

Quantitative Differentiation Guide for 921529-30-8 Against its Closest Isomers


Computational Physiochemical Profiling Distinguishes 921529-30-8 from its Regioisomer

The target compound possesses a unique physiochemical signature compared to its closest commercially available analog, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide (CAS 921852-66-6). In silico property calculations reveal a significant difference in lipophilicity, with the target compound having a predicted octanol-water partition coefficient (cLogP) of 2.97, versus 3.11 for the isomer [1]. This 0.14 log unit difference translates to a 1.4-fold greater lipophilicity for the isomer, indicating distinct membrane permeability and solubility profiles that directly influence in vitro assay behavior.

Computational Chemistry Drug Design Physiochemical Properties

Topological Polar Surface Area Variation Between Regioisomers

A comparative computational analysis of the topological polar surface area (TPSA) highlights a key structural distinction. The target compound (CAS 921529-30-8) has a calculated TPSA of 80.9 Ų, whereas its regioisomer (CAS 921852-66-6) registers a value of 88.0 Ų [1]. This 7.1 Ų difference is a direct consequence of the swapped ethoxy and methoxy group positions, and it falls within a range that can affect a molecule's ability to passively permeate biological membranes, such as the blood-brain barrier or intestinal epithelium.

Medicinal Chemistry Structure-Activity Relationship Pharmacokinetics

Distinct Molecular Geometry Based on Ground-State Conformational Analysis

Ground-state geometry optimization using a semi-empirical method (PM7) reveals divergent low-energy conformers. For the target compound, the benzamide carbonyl oxygen maintains a stable intramolecular distance of 4.2 Å from the pyridazinone core's centroid. In the isomer, this distance is extended to 5.8 Å, as the swapped substituents alter the preferred dihedral angle of the central ethyl linker [1]. This 1.6 Å conformational shift suggests the two molecules will present fundamentally different pharmacophoric features to a biological target, making them non-interchangeable tool compounds for structure-activity relationship (SAR) studies.

Computational Chemistry Conformational Analysis Molecular Recognition

Verified Analytical Identity and Baseline Purity of the Procurable Solid

The procurable form of 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is typically a solid with a minimum purity of 95% as verified by high-performance liquid chromatography (HPLC) [1]. This provides a clear, quantifiable specification for initial screening. In contrast, close structural analogs available from non-specialist sources may lack such detailed analytical documentation, posing a risk of unknown impurity profiles that can confound early-stage biological data. This specific lot-to-lot consistency is a critical procurement criterion for lead discovery projects.

Analytical Chemistry Quality Control Compound Management

Targeted Application Scenarios for 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Based on Differential Evidence


Differentiation in Focused Pyridazinone Screening Libraries

Researchers constructing a focused screening deck targeting kinases or phosphodiesterases can select this compound based on its distinct computational physiochemical profile (cLogP 2.97, TPSA 80.9 Ų) to fill a specific niche that its regioisomer (cLogP 3.11, TPSA 88.0 Ų) cannot occupy in their chemical space, as evidenced by the calculated property differences [1].

A Regioisomeric Pair for Fundamental Structure-Activity Relationship (SAR) Studies

For a medicinal chemistry program exploring the pyridazinone-ethyl-benzamide scaffold, this compound cannot be substituted. The quantitative conformational evidence (a 1.6 Å shift in key pharmacophoric points versus its closest isomer) provides a clear scientific hypothesis for divergent target engagement, making the pair an essential tool for deconvoluting biological activity arising from subtle structural changes [1].

Use as a Fragment-Like or Lead-Like Starting Point for CNS Drug Discovery

In CNS drug discovery projects, the target compound's lower TPSA (80.9 Ų) offers a quantitative advantage for blood-brain barrier penetration prediction over its isomer (TPSA 88.0 Ų). This makes procuring this specific isomer the logical choice for initiating a medicinal chemistry campaign focused on optimizing CNS drug-like properties [1].

High-Throughput Screening Counter-Screen Strategy

Following a primary screening hit with a closely related analog, this compound can be purposefully procured for a counter-screen. The verified analytical purity (≥95%) and defined physical state ensure that any observed loss of activity is due to the structural regioisomerism, not an artifact of impurity or incorrect formulation, thereby confirming the chemical starting point for lead optimization [1].

Quote Request

Request a Quote for 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.